Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
CAS No.: 123689-72-5
Cat. No.: VC21351531
Molecular Formula: C41H58N14O6
Molecular Weight: 843 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123689-72-5 |
|---|---|
| Molecular Formula | C41H58N14O6 |
| Molecular Weight | 843 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
| Standard InChI | InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)/t24-,29-,31-,32+,33+,34-/m0/s1 |
| Standard InChI Key | CGVQCSBCAOKPQQ-MIZKZNAHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)N |
| SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N |
Introduction
Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide is a complex peptide compound with the molecular formula C41H58N14O6 and a molecular weight of approximately 843 g/mol . It is also known by its CAS number, 123689-72-5, and has several synonyms, including Melanostatin DM . This compound is a decapeptide, meaning it consists of ten amino acids linked together in a specific sequence.
Biological and Pharmacological Aspects
While specific biological or pharmacological functions of histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide are not widely documented in the available literature, peptides in general often have roles in signaling, hormone regulation, and immune response. The complexity of this peptide suggests potential biological activity, although detailed studies on its effects are not readily available.
Synthesis and Applications
The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methods. These methods allow for the controlled assembly of amino acids into the desired sequence. Applications of peptides like histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide could include research into peptide-based drugs or therapeutic agents, given their potential for specificity and low toxicity.
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